molecular formula C20H17N7O2 B6494761 N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1334369-15-1

N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No. B6494761
CAS RN: 1334369-15-1
M. Wt: 387.4 g/mol
InChI Key: MBPBMVDGRAZSAB-UHFFFAOYSA-N
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Description

The compound “N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide” is a complex organic molecule. It contains a dihydropyrimidinone core, which is a type of heterocyclic compound with a pyrimidine moiety in the ring nucleus . These types of compounds have aroused interest in medicinal chemistry due to their versatile biological activity .


Synthesis Analysis

The synthesis of these types of compounds is often achieved through multicomponent reactions, such as the Biginelli reaction . This involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs . The reaction can be carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The core of the molecule is a dihydropyrimidinone ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom . Attached to this ring are various other groups, including a phenyl group, an ethyl group, and a tetrazolyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive functional groups. The dihydropyrimidinone ring, for example, can undergo a variety of reactions . The exact reactions would depend on the specific conditions and reagents used.

Future Directions

The future directions for research on this compound and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their potential applications in other fields .

properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c28-19-12-18(15-5-2-1-3-6-15)22-13-26(19)10-9-21-20(29)16-7-4-8-17(11-16)27-14-23-24-25-27/h1-8,11-14H,9-10H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPBMVDGRAZSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

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